molecular formula C68H105N11O15 B611648 VcMMAE CAS No. 646502-53-6

VcMMAE

Número de catálogo: B611648
Número CAS: 646502-53-6
Peso molecular: 1316.6 g/mol
Clave InChI: NLMBVBUNULOTNS-HOKPPMCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La Valina-citrulina-monometil auristatina E (VCMMAE) es un compuesto utilizado en el desarrollo de conjugados de anticuerpo-fármaco (ADC). Consiste en el agente citotóxico monometil auristatina E (MMAE) unido a un anticuerpo monoclonal a través de un enlace peptídico de valina-citrulina. Este compuesto está diseñado para dirigirse y destruir células cancerosas mediante la entrega del agente citotóxico directamente a las células tumorales, minimizando el daño a los tejidos sanos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VCMMAE implica la conjugación de monometil auristatina E a un anticuerpo monoclonal a través de un enlace de valina-citrulina. El proceso normalmente incluye los siguientes pasos:

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Se utilizan técnicas como la espectrometría de masas, la cromatografía de interacción hidrofóbica y la electroforesis en gel de poliacrilamida para analizar y optimizar los ADC .

Aplicaciones Científicas De Investigación

Key Applications

  • Antibody-Drug Conjugates (ADCs)
    • VcMMAE is primarily used in ADC formulations due to its high potency and specific targeting capabilities. Several ADCs have been developed using this compound, including:
      • cAC10-vcMMAE : Targeting CD30-positive malignancies, this ADC has shown significant efficacy in preclinical models, inducing complete responses in xenograft studies with minimal toxicity .
      • HB22.7-vcMMAE : This ADC targets CD22 and has demonstrated potent antitumor activity against non-Hodgkin lymphoma in mouse models .
  • Pharmacokinetics and Exposure-Response Relationships
    • Clinical studies have characterized the pharmacokinetics of various this compound-based ADCs. For instance, a study involving eight different ADCs revealed consistent pharmacokinetic profiles with an average drug-to-antibody ratio (DAR) of approximately 3.5 . The exposure-response relationship indicated that higher drug exposure correlates with improved objective response rates in cancer patients .
  • Preclinical Efficacy Studies
    • Numerous studies have assessed the efficacy of this compound-containing ADCs against resistant cancer types. For example, the HB22.7-vcMMAE demonstrated durable responses in xenograft models representing difficult-to-treat lymphoma subtypes . These studies support this compound's potential as a leading candidate for further clinical development.

Detailed Case Studies

ADC Name Target Cancer Type Model Used Key Findings
cAC10-vcMMAECD30Anaplastic large cell lymphomaSCID mouse xenograft modelsInduced G2/M-phase growth arrest; effective at low doses (1 mg/kg) with no toxicity .
HB22.7-vcMMAECD22Non-Hodgkin lymphomaXenograft modelsComplete responses observed with a single dose; minimal systemic toxicity .

Actividad Biológica

VcMMAE (valine-citrulline monomethyl auristatin E) is a potent cytotoxic agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. Its mechanism of action primarily involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in malignant cells. This article explores the biological activity of this compound, including its efficacy in various cancer models, case studies, and relevant research findings.

This compound is linked to monoclonal antibodies via a stable valine-citrulline peptide linker. This linker is designed to remain intact in the bloodstream but is cleaved by cathepsin enzymes within tumor cells, releasing MMAE and activating its cytotoxic properties. The specificity of this approach allows for targeted delivery of the drug to cancer cells while minimizing systemic toxicity.

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound-conjugated ADCs against various types of cancers, particularly non-Hodgkin lymphoma (NHL) and solid tumors.

Table 1: Summary of Efficacy Studies Involving this compound

StudyADC UsedCancer TypeIn Vitro IC50 (ng/mL)In Vivo ResponseNotes
HB22.7-vcMMAENHL20 - 284Complete response in xenograftsMinimal toxicity observed
IMAB362-vcMMAEGastric CancerNot specifiedDose-dependent inhibitionProlonged survival in models
Rituximab-vcMMAECD20+ B-cell LymphomaNot specifiedPotent cytotoxic activity observedEnhanced efficacy compared to rituximab alone

Case Studies

  • HB22.7-vcMMAE in Non-Hodgkin Lymphoma :
    A study reported that the HB22.7-vcMMAE ADC showed significant antitumor activity in preclinical models of NHL, achieving durable complete responses with minimal toxicity. The study highlighted the importance of the ligand-blocking properties of HB22.7, which may enhance cytotoxicity beyond that provided by MMAE alone .
  • IMAB362-vcMMAE for Gastric Cancer :
    Another investigation into IMAB362-vcMMAE demonstrated its ability to inhibit tumor growth and prolong survival in both early and advanced gastric cancer models. The study emphasized the potential of this ADC to target CLDN18.2-expressing tumors effectively .
  • Rituximab-vcMMAE for CD20+ Lymphoma :
    Research on rituximab-vcMMAE indicated significant cytotoxic activity against CD20-positive cell lines, suggesting that this ADC could enhance the therapeutic efficacy of rituximab by delivering a potent cytotoxic agent directly to malignant cells .

Pharmacokinetics and Bystander Effect

The pharmacokinetics of this compound are critical for its efficacy. Studies have shown that the intracellular accumulation of MMAE is influenced by factors such as ADC internalization rates and HER2 expression levels in target cells . Additionally, this compound has been observed to mediate a "bystander effect," where neighboring non-target cells are also affected by the released MMAE, enhancing overall therapeutic outcomes .

Table 2: Key Pharmacokinetic Parameters for this compound

ParameterValue
MMAE Influx RateVariable by cell line
MMAE Efflux RateVariable by cell line
Intracellular Degradation RateVariable by linker stability

Propiedades

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H105N11O15/c1-15-43(8)59(51(92-13)38-55(83)78-37-23-27-50(78)61(93-14)44(9)62(85)71-45(10)60(84)47-24-18-16-19-25-47)76(11)66(89)57(41(4)5)75-65(88)58(42(6)7)77(12)68(91)94-39-46-29-31-48(32-30-46)72-63(86)49(26-22-35-70-67(69)90)73-64(87)56(40(2)3)74-52(80)28-20-17-21-36-79-53(81)33-34-54(79)82/h16,18-19,24-25,29-34,40-45,49-51,56-61,84H,15,17,20-23,26-28,35-39H2,1-14H3,(H,71,85)(H,72,86)(H,73,87)(H,74,80)(H,75,88)(H3,69,70,90)/t43-,44+,45+,49-,50-,51+,56-,57-,58-,59-,60+,61+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMBVBUNULOTNS-HOKPPMCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H105N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646502-53-6
Record name Vedotin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0646502536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-maleimidoylcaproyl-L-valyl-L-citrulinyl-4-aminobenzyloxycarbonyl- N-methyl-L-valyl-L-valyl-(3R, 4S,5S)- dolaisoleuinyl-(2R, 3R, 4S)-dolproinyl]-(1S, 2R)-norephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SGD-1006
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/026S2O80A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.